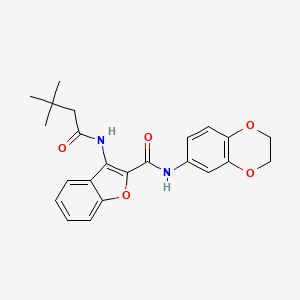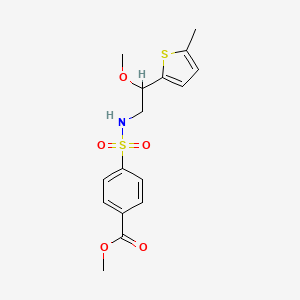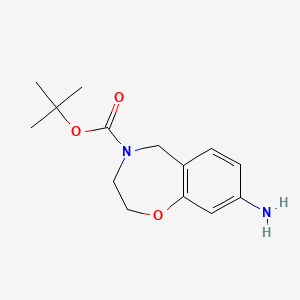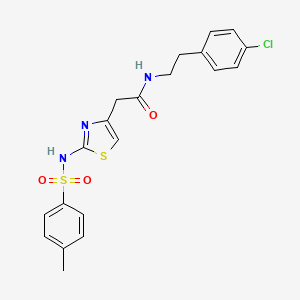
2-(Aminomethyl)-2-methylpropane-1,3-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Aminomethyl)-2-methylpropane-1,3-diol is an organic compound with the molecular formula C5H13NO2. It is a diol, meaning it contains two hydroxyl groups, and an aminomethyl group, which is a functional group consisting of a methyl group attached to an amino group. This compound is known for its versatility and is used in various scientific and industrial applications.
Synthetic Routes and Reaction Conditions:
Reduction of Keto Compounds: One common synthetic route involves the reduction of keto compounds such as 2-methyl-2-oxopropane-1,3-diol using reducing agents like lithium aluminium hydride (LiAlH4) or sodium borohydride (NaBH4).
Amination of Alcohols: Another method is the amination of alcohols, where 2-methylpropane-1,3-diol is reacted with ammonia or an amine derivative under high pressure and temperature conditions.
Industrial Production Methods: In industrial settings, the compound is often produced through catalytic hydrogenation of corresponding keto compounds or through amination reactions using specialized catalysts to improve yield and selectivity.
Types of Reactions:
Oxidation: The hydroxyl groups in this compound can be oxidized to form aldehydes or ketones.
Reduction: The compound can undergo reduction reactions, particularly at the carbonyl group, to form alcohols.
Substitution: The amino group can participate in substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminium hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Various alkyl halides and strong acids can be used for substitution reactions.
Major Products Formed:
Oxidation: Aldehydes, ketones, and carboxylic acids.
Reduction: Alcohols and amines.
Substitution: Amides, esters, and ethers.
Scientific Research Applications
2-(Aminomethyl)-2-methylpropane-1,3-diol is used in various scientific research applications:
Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of pharmaceuticals and fine chemicals.
Biology: The compound is used in biochemical studies to understand enzyme mechanisms and metabolic pathways.
Medicine: It is utilized in the development of drugs and therapeutic agents due to its ability to interact with biological molecules.
Industry: It is employed in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-(Aminomethyl)-2-methylpropane-1,3-diol exerts its effects depends on its specific application. In pharmaceuticals, it may interact with enzymes or receptors, modulating biological processes. The molecular targets and pathways involved can vary widely, but often include interactions with amino acids, nucleotides, or other small molecules.
Comparison with Similar Compounds
Aminomethyl Propanol: Similar in structure but lacks the additional hydroxyl group.
Isobutanol-2-amine: Another compound with an amino group attached to an isobutanol structure.
2-Amino-2-methyl-1-propanol: Similar diol but with a different arrangement of functional groups.
Uniqueness: 2-(Aminomethyl)-2-methylpropane-1,3-diol is unique due to its combination of hydroxyl and amino groups, which allows for a wide range of chemical reactions and applications. Its ability to participate in both oxidation and reduction reactions makes it particularly versatile in synthetic chemistry.
Properties
IUPAC Name |
2-(aminomethyl)-2-methylpropane-1,3-diol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13NO2/c1-5(2-6,3-7)4-8/h7-8H,2-4,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORDSYPMMTHBAOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)(CO)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
119.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
208105-60-6 |
Source


|
| Record name | 2-(aminomethyl)-2-methylpropane-1,3-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(4-chlorobenzyl)-2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2970689.png)
![2-chloro-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2970690.png)

![3-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]-3-oxopropanenitrile](/img/structure/B2970693.png)


![N-(2,3-dimethylphenyl)-2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2970698.png)


![N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-3,5-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B2970703.png)




